![molecular formula C13H8ClF2NO B2644730 4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol CAS No. 1232825-41-0](/img/structure/B2644730.png)
4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C13H8ClF2NO and a molecular weight of 267.66 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . This reaction results in the formation of the Schiff base ligand, which is the key intermediate in the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a Schiff base ligand, which is derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The Schiff base ligand participates in coordination with metal (II) ions, resulting in a six-coordinated octahedral geometry .Chemical Reactions Analysis
The Schiff base ligand in this compound can coordinate with various metal (II) ions to form complexes . These complexes are characterized by the general formula [M(L)2(H2O)2], where L represents the Schiff base ligand and M represents the metal ions such as Mn, Co, Ni, Cu, and Zn .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.66 and a molecular formula of C13H8ClF2NO . Further physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Optoelectronic Properties and Bioactivity
Research into imine compounds, similar in structure to the specified compound, has explored their synthesis, characterization, and the optoelectronic properties of these materials. For example, a study by Muhammad Ashfaq et al. (2022) on imine derivatives revealed their potential in optoelectronics and bioactivity against crucial proteins of SARS-CoV-2, indicating a potential application in pharmaceutical research and material science for disease mitigation and sensor technology (Ashfaq et al., 2022).
Environmental Monitoring
Phenolic compounds, which share a phenol moiety with the compound , have been identified as priority pollutants. Their determination in environmental samples, as shown by Castillo et al. (1997), is crucial for water quality monitoring and the assessment of industrial effluents. This indicates the potential of related phenolic compounds in environmental analytical chemistry and pollution control (Castillo et al., 1997).
Chemosensors
Further research into Schiff base derivatives, akin to the mentioned compound, has been directed toward their application as chemosensors. Naderi et al. (2019) developed a Schiff base receptor for the naked-eye detection of hydrogen carbonate anions in aqueous media, showcasing the potential use of similar compounds in analytical and environmental chemistry for the detection of specific ions or molecules (Naderi et al., 2019).
Catalysis and Material Science
The study and synthesis of metal complexes with Schiff base ligands, as described in various research works, highlight the role of these compounds in catalysis and the development of new materials. These studies provide insights into the structural properties, thermal stability, and reactivity of such complexes, paving the way for their application in catalytic processes, material enhancement, and the development of functional materials (Palreddy et al., 2015).
Photocatalytic Degradation
Compounds exhibiting photocatalytic activity under visible light, like some phenolic derivatives studied by Kim and Choi (2005), suggest the potential of related compounds in environmental remediation, specifically in the degradation of pollutants under ambient conditions. This opens up avenues for research into the environmental applications of similar compounds in water treatment and pollution mitigation (Kim & Choi, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-[(2,4-difluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(15)6-11(12)16/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOUVNQTXVLMKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

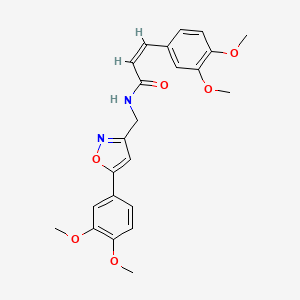


![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)

![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)
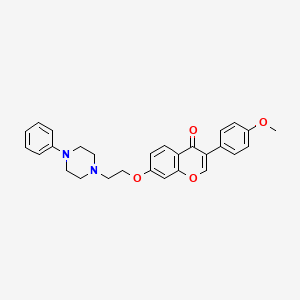
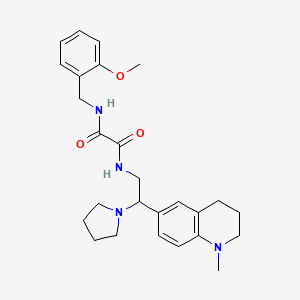

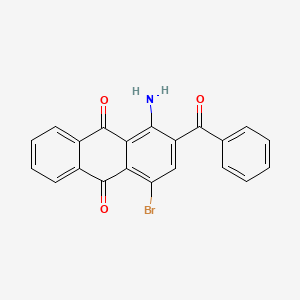
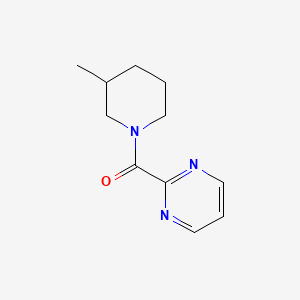
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)